molecular formula C8H13N3O B1427875 1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine CAS No. 1248173-28-5

1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No. B1427875
CAS RN: 1248173-28-5
M. Wt: 167.21 g/mol
InChI Key: UNSDDPKYYYBZPH-UHFFFAOYSA-N
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Description

“1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine” is a chemical compound with the molecular weight of 167.21 . It is also known by its IUPAC name "1-(tetrahydro-2-furanylmethyl)-1H-pyrazol-3-amine" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C8H13N3O/c9-8-3-4-11(10-8)6-7-2-1-5-12-7/h3-4,7H,1-2,5-6H2,(H2,9,10)" . This indicates the molecular structure of the compound, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Antitumor and Antimicrobial Activity

1-[(Oxolan-3-yl)methyl]-1H-pyrazol-3-amine derivatives have been studied for their potential in treating cancer and microbial infections. A study by Titi et al. (2020) synthesized pyrazole derivatives and investigated their biological activity against breast cancer and microbes. The structural properties of these compounds were analyzed using various spectroscopic techniques and X-ray crystallography, revealing insights into the origin of their biological activities (Titi et al., 2020).

Polymerization Applications

These compounds also find applications in the field of polymer chemistry. Shin et al. (2016) reported the synthesis of Co(II), Zn(II), and Cd(II) complexes with N,N′,N-bidentate versus N,N′,N-tridentate N,N′,N-bis((1H-pyrazol-1-yl)methyl)amines. These complexes were used to polymerize methyl methacrylate, resulting in poly(methylmethacrylate) (PMMA) with unique properties (Shin et al., 2016).

Insecticidal and Antibacterial Potential

Another study by Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics using microwave irradiation. The synthesized compounds were evaluated for their insecticidal and antibacterial potential, showing promising results in controlling Pseudococcidae insects and combating selected microorganisms (Deohate & Palaspagar, 2020).

Synthesis of Supramolecular Structures

Feng et al. (2018) conducted a study on pyrazole Schiff bases, focusing on the synthesis and characterization of these compounds. They investigated their potential as antibacterial agents, contributing to the development of new antibacterial substances (Feng et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 , indicating potential harm to the digestive system, skin, eyes, and respiratory system, respectively.

properties

IUPAC Name

1-(oxolan-3-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-8-1-3-11(10-8)5-7-2-4-12-6-7/h1,3,7H,2,4-6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSDDPKYYYBZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine

CAS RN

1248173-28-5
Record name 1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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